

Technical Monograph: N,N-Dimethylmorpholine-2-carboxamide

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Compound of Interest

Compound Name: *N,N-dimethylmorpholine-2-carboxamide*

CAS No.: 135072-23-0

Cat. No.: B166608

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Structural Characterization, Synthesis, and Pharmacophore Utility

Executive Summary

N,N-Dimethylmorpholine-2-carboxamide (CAS: 135072-23-0 / HCl Salt: 1361115-06-1) is a specialized heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD) and medicinal chemistry.[1][2][3][4][5][6][7] Distinguished by its morpholine core and the dimethylamide vector at the C2 position, this compound serves as a critical building block for modulating physicochemical properties such as solubility, metabolic stability, and target selectivity.[8]

This technical guide provides a rigorous analysis of its molecular weight, synthetic pathways, and analytical validation protocols, designed for researchers requiring high-fidelity data for stoichiometric calculations and structural verification.

Physicochemical Characterization & Molecular Weight Analysis[2][3][9][10]

The precise determination of molecular weight is foundational for preparing molar solutions and interpreting Mass Spectrometry (MS) data.[8] For **N,N-dimethylmorpholine-2-carboxamide**,

the distinction between Average Molecular Weight (for weighing) and Monoisotopic Mass (for MS identification) is critical.

1.1 Molecular Weight Data Profile

Property	Value	Unit	Context
Chemical Formula	C ₇ H ₁₄ N ₂ O ₂	-	Free Base
Average Molecular Weight	158.20	g/mol	Stoichiometric Calculation
Monoisotopic Mass	158.1055	Da	High-Res MS (Exact Mass)
[M+H] ⁺ Ion	159.1128	m/z	Positive ESI-MS Detection
ClogP (Predicted)	-0.6 to -0.3	-	Hydrophilicity Indicator
pKa (Morpholine N)	~8.5	-	Basic Center (Protonatable)

1.2 Elemental Composition & Mass Contribution

The following breakdown details the contribution of each element to the total molecular weight, utilizing IUPAC standard atomic weights.

- Carbon (C): 7 atoms × 12.011 = 84.077 Da (53.15%)
- Hydrogen (H): 14 atoms × 1.008 = 14.112 Da (8.92%)
- Nitrogen (N): 2 atoms × 14.007 = 28.014 Da (17.71%)
- Oxygen (O): 2 atoms × 15.999 = 31.998 Da (20.23%)
- Total: 158.201 g/mol [9]

Synthetic Methodology: Protocol & Causality

The synthesis of **N,N-dimethylmorpholine-2-carboxamide** typically proceeds via the amidation of a protected morpholine-2-carboxylic acid precursor. The following protocol utilizes N-Boc-morpholine-2-carboxylic acid to prevent self-polymerization and ensure regioselectivity.

2.1 Reaction Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical deprotection step.



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Figure 1: Synthetic workflow for **N,N-dimethylmorpholine-2-carboxamide** from N-Boc protected precursor.

2.2 Detailed Experimental Protocol

Step 1: Amide Coupling (Self-Validating System)

- Rationale: Uses HATU as a coupling reagent to minimize racemization at the C2 chiral center (if using chiral starting material).[8]
- Procedure:
 - Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
 - Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C. Stir for 15 min to activate the carboxylate.
 - Add Dimethylamine (2.0 M in THF, 1.2 eq).[8]
 - Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a less polar amide spot.[8]

- Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and brine. Dry over Na₂SO₄.^[8]

Step 2: N-Boc Deprotection

- Rationale: Acidic cleavage removes the tert-butyl carbamate (Boc) group, exposing the secondary amine.^[8]
- Procedure:
 - Dissolve the intermediate in minimal DCM.^[8]
 - Add 4M HCl in Dioxane (5-10 eq). Stir at room temperature for 2 hours.
 - Observation: The product often precipitates as the hydrochloride salt.^[8]
 - Isolation: Filter the solid or evaporate solvent to yield **N,N-dimethylmorpholine-2-carboxamide HCl**.^[8]

Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on rigorous structural confirmation.^[8] The following analytical signatures validate the identity of the synthesized compound.

3.1 Mass Spectrometry (LC-MS)

- Method: Electrospray Ionization (ESI) in Positive Mode.^[8]
- Expected Signal:
 - [M+H]⁺: 159.1 m/z (Base peak).^[8]
 - [2M+H]⁺: 317.2 m/z (Dimer, often seen at high concentrations).^[8]
- Interpretation: A clean peak at 159.1 confirms the removal of the Boc group (MW loss of 100 Da from intermediate) and successful amide formation.^[8]

3.2 Nuclear Magnetic Resonance (¹H NMR)

Key diagnostic signals in DMSO-d₆:

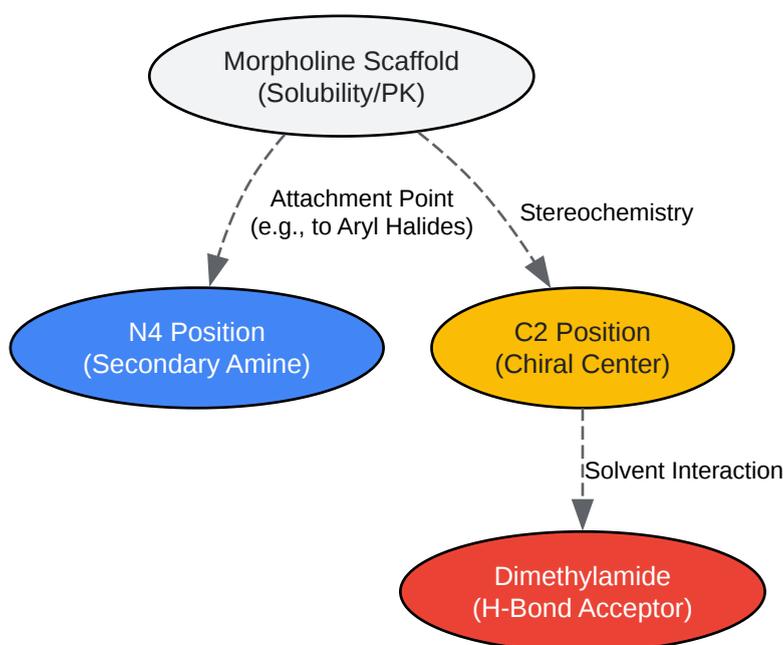
- Amide Methyls: Two distinct singlets around 2.8–3.1 ppm (due to restricted rotation of the amide bond).[8]
- Morpholine Ring:
 - Multiplets at 2.6–3.8 ppm corresponding to the -CH₂-N-CH₂- and -CH₂-O-CH₂- protons.
 - The C2 proton (chiral center) typically appears as a doublet of doublets (dd) shifted downfield due to the adjacent carbonyl.[8]

Applications in Drug Discovery[11][12][13]

N,N-dimethylmorpholine-2-carboxamide is not merely a solvent or reagent; it is a functional pharmacophore.

4.1 Structural Logic & Signaling

The compound acts as a "vector" molecule.[8] The morpholine nitrogen (N4) serves as a handle for coupling to larger aromatic systems (e.g., pyridazines, pyrimidines), while the dimethylamide group (C2) projects into solvent or specific protein pockets, improving solubility and metabolic stability.



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Figure 2: Pharmacophore mapping of the **N,N-dimethylmorpholine-2-carboxamide** scaffold.

4.2 Case Study Reference

In the development of ATR Kinase Inhibitors, morpholine-2-carboxamide derivatives function as solubilizing tails that extend into the ribose-binding pocket of the kinase, enhancing potency and oral bioavailability (refer to Foote et al., 2018).

References

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